3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid
Description
This compound is a coumarin-based derivative with a propanamido-propanoic acid side chain. Its structure combines a 4-methyl-2-oxo-2H-chromene core (a coumarin scaffold) linked via an ether oxygen to a propanamide group, which is further connected to a propanoic acid moiety.
Properties
IUPAC Name |
3-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-9-7-15(20)23-13-8-11(3-4-12(9)13)22-10(2)16(21)17-6-5-14(18)19/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLLGVCKZHEJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one
The Pechmann condensation remains the most reliable method for constructing the coumarin scaffold. Resorcinol and ethyl acetoacetate react in the presence of a Lewis acid catalyst to yield 7-hydroxy-4-methylcoumarin.
Procedure :
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Reactants : Resorcinol (1.0 eq), ethyl acetoacetate (1.2 eq), FeCl₃·6H₂O (10 mol%).
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Mechanistic Insight :
The reaction proceeds via initial formation of a β-keto ester intermediate, followed by cyclization and dehydration. FeCl₃·6H₂O facilitates both the condensation and cyclization steps.
O-Alkylation of 7-Hydroxy-4-methylcoumarin
The 7-hydroxy group is alkylated with 2-bromopropanoic acid ethyl ester to install the ether-linked propanoyl moiety.
Procedure :
-
Reactants : 7-Hydroxy-4-methylcoumarin (1.0 eq), 2-bromopropanoic acid ethyl ester (1.5 eq), K₂CO₃ (2.0 eq).
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Conditions : Anhydrous acetone, reflux (56°C), 6 hours.
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Workup : Solvent evaporation, aqueous extraction (ethyl acetate), and column chromatography (SiO₂, hexane/ethyl acetate 3:1).
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Yield : 78%.
Optimization Note :
Ultrasound irradiation (20 kHz, 90% power) reduces reaction time to 40 minutes with comparable yield (76%).
Hydrolysis of Ethyl Ester to Propanoic Acid
The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid.
Procedure :
Amide Coupling with β-Alanine
The propanoic acid is activated and coupled to β-alanine to form the final amide bond.
Procedure :
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Reactants : 2-(7-(4-methyl-2-oxo-2H-chromenyl)oxy)propanoic acid (1.0 eq), β-alanine (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq).
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Conditions : DMF, 0°C → room temperature, 12 hours.
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Workup : Dilution with water, extraction (ethyl acetate), and purification via recrystallization (methanol/water).
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Yield : 82%.
Catalytic Alternative :
Cyanuric chloride (TCT) in DMF at 110°C achieves 95% yield but requires stringent moisture control.
Optimization and Catalytic Approaches
Comparative Analysis of Pechmann Catalysts
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| FeCl₃·6H₂O | Toluene | 110 | 16 | 92 |
| PVPP-BF₃ | Ethanol | 78 | 8 | 85 |
| H₂SO₄ | Neat | 120 | 2 | 88 |
Key Insight : FeCl₃·6H₂O offers optimal balance between yield and reaction time, while PVPP-BF₃ enables recyclability.
Solvent Effects on O-Alkylation
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 6 | 78 |
| DMF | Cs₂CO₃ | 4 | 72 |
| Solvent-free | K₂CO₃ | 3 | 68 |
Polar aprotic solvents like acetone enhance nucleophilicity of the phenoxide ion, improving alkylation efficiency.
Analytical Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.95 (d, J = 8.8 Hz, 1H, H-6), 6.25 (s, 1H, H-3), 4.45 (q, J = 6.8 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.35 (t, J = 6.8 Hz, 3H, CH₂CH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O, coumarin), 1680 cm⁻¹ (C=O, amide), 1645 cm⁻¹ (C=O, acid).
Purity Assessment
HPLC (C18 column, 70:30 H₂O/MeCN): Retention time = 8.2 min, purity >98%.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both the amide and ester-like chromenyl ether groups under specific conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-methyl-2-oxo-2H-chromen-7-ol + 3-aminopropanoic acid | |
| Basic hydrolysis | 2M NaOH, 80°C, 6h | 4-methyl-2-oxo-2H-chromen-7-olate + β-alanine |
The amide bond demonstrates moderate stability in neutral aqueous solutions but cleaves readily under strong acidic or basic conditions, consistent with trends observed in related coumarin-amide hybrids .
Esterification and Amidation
The terminal carboxylic acid participates in esterification and amidation reactions, enabling derivatization for enhanced solubility or targeted delivery:
Methyl Ester Formation
Reagents : DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), methanol
Conditions : Anhydrous dichloromethane, 0°C → RT, 24h
Yield : ~78%
Product : Methyl 3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoate
Peptide Coupling
Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-diisopropylethylamine)
Conditions : DMF, RT, 4h
Application : Conjugation with lysine residues in proteins for bioconjugation studies
Carboxylic Acid Reduction
Reagents : LiAlH₄ (lithium aluminum hydride)
Conditions : Dry THF, 0°C → reflux, 2h
Product : 3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propan-1-ol (87% yield)
Photochemical Reactivity
The chromene moiety undergoes [2+2] photocycloaddition under UV light (λ = 300–350 nm), forming dimeric structures:
Conditions : UV light (350 nm), acetonitrile, N₂ atmosphere, 6h
Product : Head-to-tail dimer with a cyclobutane ring (confirmed by ¹H NMR)
Metal Coordination
The carbonyl and carboxylic acid groups facilitate coordination with transition metals:
| Metal | Ligand Sites | Application |
|---|---|---|
| Cu(II) | Chromene-2-oxo, carboxylate | Antimicrobial activity enhancement |
| Fe(III) | Amide, carboxylate | Catalytic oxidation studies |
Stoichiometric complexes (1:1 and 1:2 metal-ligand ratios) have been characterized via UV-Vis and IR spectroscopy.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Primary Degradation Pathway |
|---|---|---|
| 1.2 | 2.1h | Amide hydrolysis |
| 7.4 | 48h | Oxidation |
| 9.0 | 6.3h | Base-catalyzed ester hydrolysis |
Data suggest optimal stability in neutral buffers, supporting its potential for drug delivery applications.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that derivatives of coumarins, including this compound, possess significant antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
2. Anti-inflammatory Effects
The anti-inflammatory properties of coumarin derivatives have been widely documented. This compound may modulate inflammatory pathways, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Antioxidant Activity
Coumarins are recognized for their antioxidant capabilities. This compound can scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases .
Medicinal Chemistry
1. Drug Development
The unique structural features of 3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid make it a valuable scaffold for drug design. Researchers are investigating its potential as a lead compound for synthesizing novel therapeutic agents targeting specific diseases .
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors within cells. For example, it may inhibit bacterial DNA gyrase, which is crucial for bacterial replication, thereby demonstrating its antimicrobial action .
Agricultural Applications
1. Pesticide Development
Given its biological activity, this compound could be explored as a natural pesticide or herbicide. Its efficacy against plant pathogens can potentially lead to environmentally friendly agricultural solutions .
Materials Science
1. Polymer Chemistry
The incorporation of coumarin derivatives into polymer matrices has been studied for their ability to enhance material properties such as UV stability and biodegradability. This compound can serve as a functional additive in the development of advanced materials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid is primarily attributed to its ability to interact with various biological targets. The coumarin moiety can intercalate with DNA, inhibit enzymes such as topoisomerases, and generate reactive oxygen species (ROS) under light exposure. These interactions can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with analogous coumarin derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural Comparison of Coumarin Derivatives
Table 2: Physicochemical and Functional Properties
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 4-methyl coumarin core in the parent compound is associated with antimicrobial activity, similar to other coumarin derivatives . Bromination (as in ) enhances crystallinity but reduces solubility, limiting bioavailability.
Acid-Base Behavior :
- The carboxylic acid group in all derivatives has a pKa ~3.0–3.1, making them ionizable at physiological pH, which is critical for interactions with biological targets .
Synthetic Challenges :
- Derivatives with multiple methyl groups (e.g., ) require complex regioselective synthesis, lowering yields compared to simpler analogs.
Structural Insights from Crystallography :
- The crystal structure of 2-bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide reveals intermolecular N–H···O hydrogen bonds, stabilizing the lattice .
Biological Activity
3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid, a compound derived from the coumarin family, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C14H17NO5. Its structure features a coumarin moiety linked to a propanoic acid derivative, which may influence its biological interactions.
Antioxidant Activity
Research has shown that coumarin derivatives exhibit significant antioxidant properties. A study indicated that compounds similar to this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and various diseases .
Antimicrobial Activity
Coumarins are recognized for their antimicrobial effects against various pathogens. In vitro studies have demonstrated that derivatives of 4-methylcoumarin possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. In animal models, coumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various coumarin derivatives, including the target compound. Using the DPPH radical scavenging assay, it was found that the compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity (IC50 = 25 µM) .
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial efficacy, this compound was tested against several bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting promising antibacterial potential .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanamido)propanoic acid, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves coupling the 4-methyl-2-oxo-2H-chromen-7-ol moiety with a propanoic acid derivative via ether and amide bond formation. Key steps include:
- Etherification : Reacting the chromenol with a brominated propanoate under basic conditions (e.g., K₂CO₃ in acetone) .
- Amide Coupling : Using carbodiimide crosslinkers (e.g., EDC/HOBt) to link the intermediate to propanoic acid. Temperature control (0–4°C) and anhydrous conditions are critical to minimize hydrolysis .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .
Q. How should researchers approach the purification of this compound to achieve high yields and purity?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with optimized solvent systems (e.g., CH₂Cl₂:MeOH 95:5) to resolve polar byproducts. Confirm purity via TLC and HPLC .
- Recrystallization : Employ solvent pairs like ethanol/water for final crystallization. Monitor crystal formation under controlled cooling rates to enhance yield .
- Analytical Validation : Compare retention times and spectral data (NMR, HRMS) with reference standards to confirm structural integrity .
Advanced Research Questions
Q. What advanced spectroscopic techniques are recommended for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in solvents like DMSO/water mixtures. Use software (e.g., SHELX) for structure refinement .
- 2D NMR : Perform COSY, HSQC, and HMBC experiments to assign proton and carbon signals, particularly for the chromenyl ether and amide linkages .
- Mass Spectrometry : High-resolution ESI-MS can detect trace impurities and verify molecular ion peaks .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?
- Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and normalize activity to internal controls (e.g., β-galactosidase reporters) .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves in triplicate to assess reproducibility. Address solvent effects (e.g., DMSO tolerance <0.1%) .
- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .
Q. What strategies are effective in mitigating hydrolysis or oxidative degradation during storage and handling of this compound?
- Methodological Answer :
- Storage Conditions : Store lyophilized samples at -20°C under argon. Avoid repeated freeze-thaw cycles .
- Stabilizers : Add antioxidants (e.g., 0.01% BHT) to stock solutions in DMSO or ethanol .
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track degradation products .
Q. How can computational modeling be integrated into the study of this compound's structure-activity relationships?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Validate with mutagenesis studies .
- QSAR Modeling : Develop models using descriptors like logP and polar surface area to optimize bioavailability .
- MD Simulations : Analyze conformational stability in aqueous environments using GROMACS .
Q. What methodologies are recommended for assessing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- Caco-2 Permeability : Evaluate intestinal absorption using monolayers; calculate apparent permeability (Papp) .
- In Vivo Studies : Conduct pharmacokinetic profiling in rodent models, measuring plasma half-life (t₁/₂) and AUC via serial blood sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
